![molecular formula C20H22N2O2 B2588286 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide CAS No. 950464-19-4](/img/structure/B2588286.png)
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide” is a complex organic molecule. It contains a tetrahydroquinoline core, which is a common structure in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Povarov reaction or similar process . The benzyl group and the butanamide could be introduced through subsequent functional group transformations.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the tetrahydroquinoline ring, a benzyl group attached to one of the nitrogen atoms, and a butanamide group attached to the 6-position of the tetrahydroquinoline.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide group, the aromatic benzyl group, and the tetrahydroquinoline core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amide could result in hydrogen bonding, affecting its solubility and reactivity .Scientific Research Applications
Pharmaceutical Drug Development
The core structure of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is similar to that of 4-hydroxy-2-quinolones, which are known for their pharmaceutical and biological activities . This suggests potential applications in the development of new drugs, particularly those targeting diseases where quinolone derivatives are effective, such as bacterial infections and certain cancers.
Synthesis of Heterocyclic Compounds
This compound could be used in the synthesis of various heterocyclic compounds, which are a staple in medicinal chemistry due to their diverse biological activities . The ability to create complex fused ring systems can lead to the discovery of new therapeutic agents with unique pharmacological properties.
Antiviral Research
Indole derivatives, which share structural similarities with our compound of interest, have demonstrated significant antiviral activities . This suggests that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide could be a valuable scaffold for the development of new antiviral medications.
Anticancer Activity
Compounds with a similar structural framework have been screened for their cytotoxic activity against various cancer cell lines . This compound could be explored for its potential use in cancer treatment, either as a standalone agent or as a part of combination therapies.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of related compounds suggest that this compound could be used in the development of new treatments for infectious diseases caused by bacteria and fungi .
Biological Activity Modulation
Due to the compound’s structural flexibility, it could be modified to interact with various biological targets, potentially leading to the development of drugs with a broad spectrum of activities, including anti-inflammatory, antidiabetic, and antimalarial effects .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . This suggests that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is plausible that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide may exhibit similar interactions and effects.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar indole derivatives , it is likely that this compound may affect multiple pathways and exert downstream effects on various biological processes.
Result of Action
Based on the known activities of similar indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide . These factors can include the pH of the environment, the presence of other molecules or compounds, temperature, and more.
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-6-19(23)21-17-10-11-18-16(13-17)9-12-20(24)22(18)14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXVCZRTXZCZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.